
Tribromo(methanesulfonyl)methane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Tribromo(methanesulfonyl)methane is an organosulfur compound with the molecular formula CBr3SO2CH3 It is a derivative of methane where three hydrogen atoms are replaced by bromine atoms and one hydrogen atom is replaced by a methanesulfonyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
Tribromo(methanesulfonyl)methane can be synthesized through several methods. One common method involves the bromination of methanesulfonylmethane using bromine in the presence of a catalyst. The reaction typically occurs under controlled temperature conditions to ensure the selective substitution of hydrogen atoms with bromine atoms.
Industrial Production Methods
Industrial production of this compound often involves large-scale bromination processes. These processes are designed to maximize yield and purity while minimizing the formation of by-products. The use of advanced catalytic systems and optimized reaction conditions is crucial for efficient production.
Chemical Reactions Analysis
Types of Reactions
Tribromo(methanesulfonyl)methane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form higher oxidation state products.
Reduction: Reduction reactions can convert the tribromo compound to less brominated derivatives.
Substitution: The bromine atoms can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Nucleophiles like hydroxide ions or amines can replace bromine atoms in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acids, while reduction can produce less brominated methanesulfonyl compounds.
Scientific Research Applications
Tribromo(methanesulfonyl)methane has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-bromine bonds.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of specialty chemicals and as a precursor for other organosulfur compounds.
Mechanism of Action
The mechanism of action of tribromo(methanesulfonyl)methane involves its interaction with molecular targets through its bromine atoms and sulfonyl group. These interactions can lead to various chemical transformations, depending on the specific conditions and reactants involved. The bromine atoms can participate in electrophilic substitution reactions, while the sulfonyl group can act as an electron-withdrawing group, influencing the reactivity of the compound.
Comparison with Similar Compounds
Similar Compounds
Tribromomethane (Bromoform): Similar in structure but lacks the methanesulfonyl group.
Methanesulfonylmethane: Contains the methanesulfonyl group but lacks bromine atoms.
Dibromo(methanesulfonyl)methane: Contains two bromine atoms and one methanesulfonyl group.
Uniqueness
Tribromo(methanesulfonyl)methane is unique due to the combination of three bromine atoms and a methanesulfonyl group. This combination imparts distinct chemical properties, such as increased reactivity and potential for diverse chemical transformations, making it valuable in various research and industrial applications.
Properties
CAS No. |
114020-03-0 |
|---|---|
Molecular Formula |
C2H3Br3O2S |
Molecular Weight |
330.82 g/mol |
IUPAC Name |
tribromo(methylsulfonyl)methane |
InChI |
InChI=1S/C2H3Br3O2S/c1-8(6,7)2(3,4)5/h1H3 |
InChI Key |
YRQQQUGGYRCRCE-UHFFFAOYSA-N |
Canonical SMILES |
CS(=O)(=O)C(Br)(Br)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


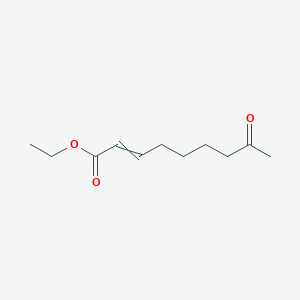

![9-Methyl-2,3-dihydro-4H,5H-thiopyrano[3,2-c][1]benzopyran-4-one](/img/structure/B14308714.png)
![{[(3-Chloro-1,1,1-trifluoropropan-2-yl)disulfanyl]methyl}benzene](/img/structure/B14308720.png)
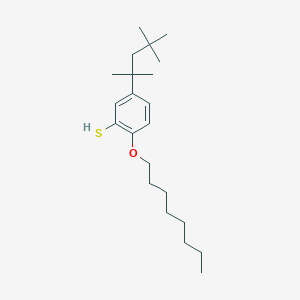

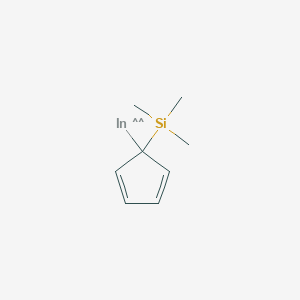
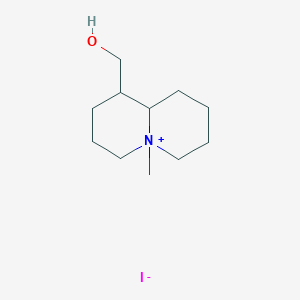

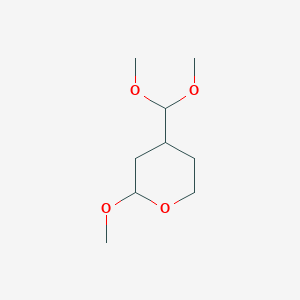
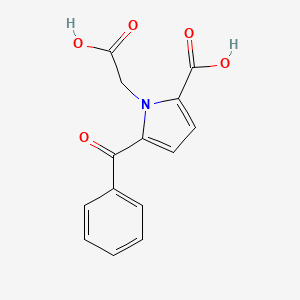

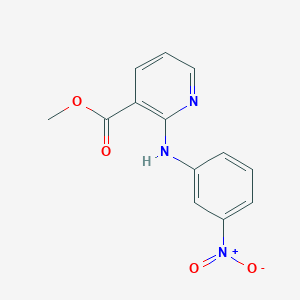
![Methyl chloro[2-(2,6-dimethylphenyl)hydrazinylidene]acetate](/img/structure/B14308804.png)
